1-[4-(4-chlorophenoxy)butyl]-2-(furan-2-yl)-1H-benzimidazole
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Overview
Description
1-[4-(4-CHLOROPHENOXY)BUTYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE is an organic compound that features a benzodiazole core substituted with a furan ring and a chlorophenoxybutyl group
Preparation Methods
The synthesis of 1-[4-(4-CHLOROPHENOXY)BUTYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with appropriate aldehydes or ketones.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Attachment of the Chlorophenoxybutyl Group: This step can be accomplished through nucleophilic substitution reactions, where the chlorophenoxybutyl group is introduced using alkyl halides under basic conditions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using scalable techniques such as continuous flow chemistry.
Chemical Reactions Analysis
1-[4-(4-CHLOROPHENOXY)BUTYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium.
Scientific Research Applications
1-[4-(4-CHLOROPHENOXY)BUTYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as a pharmacophore in designing new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1-[4-(4-CHLOROPHENOXY)BUTYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-CHLOROPHENOXY)BUTYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE include:
1-(4-(4-Chlorophenoxy)-2-chlorophenyl)ethanone: Used as an intermediate in the synthesis of agrochemicals.
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane: Another compound with a chlorophenoxy group, used in various chemical syntheses.
The uniqueness of 1-[4-(4-CHLOROPHENOXY)BUTYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE lies in its combination of a benzodiazole core with a furan ring and a chlorophenoxybutyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19ClN2O2 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]-2-(furan-2-yl)benzimidazole |
InChI |
InChI=1S/C21H19ClN2O2/c22-16-9-11-17(12-10-16)25-14-4-3-13-24-19-7-2-1-6-18(19)23-21(24)20-8-5-15-26-20/h1-2,5-12,15H,3-4,13-14H2 |
InChI Key |
RUSBKMOSOFFZGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCCOC3=CC=C(C=C3)Cl)C4=CC=CO4 |
Origin of Product |
United States |
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